1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea
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Overview
Description
1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea is a synthetic organic compound It is characterized by the presence of chlorinated benzyl and phenyl groups, as well as a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea typically involves the following steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For instance, 4-chlorobenzyl isocyanate can be reacted with 4-chlorophenylamine in the presence of a base to form the urea core.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the urea intermediate with a tetrahydrofuran-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran moiety may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-3-(4-chlorophenyl)urea: Lacks the tetrahydrofuran moiety.
1-(4-Chlorobenzyl)-3-phenyl-1-(tetrahydrofuran-2-ylmethyl)urea: Lacks the chlorination on the phenyl ring.
1-(Benzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea: Lacks the chlorination on the benzyl group.
Uniqueness
1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea is unique due to the presence of both chlorinated aromatic rings and the tetrahydrofuran moiety. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20Cl2N2O2 |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1-(oxolan-2-ylmethyl)urea |
InChI |
InChI=1S/C19H20Cl2N2O2/c20-15-5-3-14(4-6-15)12-23(13-18-2-1-11-25-18)19(24)22-17-9-7-16(21)8-10-17/h3-10,18H,1-2,11-13H2,(H,22,24) |
InChI Key |
FWPFVGKOSCLRDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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